molecular formula C13H21N5 B1428521 Tofacitinib citrate impurity 70 CAS No. 1812890-23-5

Tofacitinib citrate impurity 70

Cat. No. B1428521
M. Wt: 247.34 g/mol
InChI Key: UIYKLGBHPZPMJQ-KOLCDFICSA-N
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Description

Tofacitinib citrate impurity 70 is a compound with the molecular formula C13H21N5 . It is an impurity of Tofacitinib, an oral Janus kinase (JAK) inhibitor used for treating rheumatic conditions such as rheumatoid arthritis and psoriatic arthritis .


Molecular Structure Analysis

The molecular structure of Tofacitinib citrate impurity 70 includes a pyrrolopyrimidine ring and a piperidine ring . The compound has a molecular weight of 247.34 g/mol .


Physical And Chemical Properties Analysis

Tofacitinib citrate impurity 70 has a molecular weight of 247.34 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 .

Scientific Research Applications

1. Synthesis Process and Impurity Identification

  • Identification of Impurities in Tofacitinib Citrate : LC‐MS techniques were used for identifying and characterizing process-related substances and degradation products in tofacitinib citrate. Eleven major related substances, including impurities, were identified. The study also proposed mechanisms for the formation of these substances, essential for process monitoring and quality assurance of tofacitinib citrate (Wu et al., 2017).

2. Method Development and Production

  • Industrial Synthesis of Tofacitinib Citrate : A facile method for the synthesis of tofacitinib citrate (TFC) was presented. The process included analytical methods for identification and qualification, aiming to aid in the production of TFC as an anti-COVID-19 agent (Siadati et al., 2022).
  • Improved Process for Tofacitinib Citrate Preparation : The study detailed a more efficient process for preparing tofacitinib citrate, addressing quality and yield concerns and achieving a highly pure compound (Patil et al., 2014).

3. Drug Formulation and Stability

  • Preformulation and Evaluation for Asthma Treatment : This study conducted preformulation research on tofacitinib citrate, examining factors affecting its solubility, stability, and solid-state characteristics. The research aimed to develop a nebulized formulation of tofacitinib citrate for treating eosinophilic asthma (Younis et al., 2019).
  • Controlled Release Formulation of Tofacitinib Citrate Tablets : Utilizing the Quality by Design (QbD) approach, this research aimed to create and optimize controlled release matrix tablets of tofacitinib citrate. The study explored how various formulation variables affect drug release (Barik et al., 2021).

4. Pharmacokinetics and Metabolism

  • Pharmacokinetics, Metabolism, and Clearance in Humans : This study summarized the pharmacokinetics and metabolism of tofacitinib in humans, including clearance mechanisms. It provided insights into hepatic and renal clearance, metabolic pathways, and the role of cytochrome P450 enzymes (Dowty et al., 2014).

Safety And Hazards

Based on the safety data sheet of Tofacitinib, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Tofacitinib has been recently approved by the US FDA to treat moderate to severe rheumatoid arthritis (RA). The delivery of Tofacitinib to specific inflammation sites at joints via topical route using nanoformulations helps in managing potential adverse effects . This could potentially open up new avenues for the use of Tofacitinib citrate impurity 70 in future research and applications.

properties

IUPAC Name

N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h8-9,11,14H,3-7H2,1-2H3,(H,15,16,17)/t9-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYKLGBHPZPMJQ-KOLCDFICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1N(C)C2=NC=NC3=C2CCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1N(C)C2=NC=NC3=C2CCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tofacitinib citrate impurity 70

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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